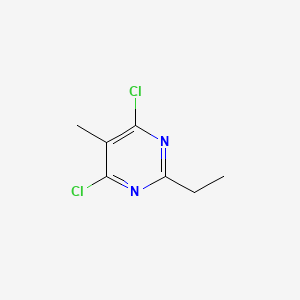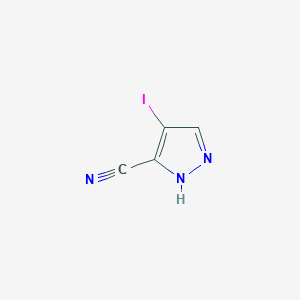![molecular formula C24H37NO5 B1398246 (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1354486-67-1](/img/structure/B1398246.png)
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylic acid
Descripción general
Descripción
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C24H37NO5 and its molecular weight is 419.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sorption and Environmental Fate
One area of research focuses on the sorption behavior and environmental fate of phenoxy herbicides, including compounds like 2,4-D. Studies suggest that the sorption of such compounds can be influenced by soil parameters like pH, organic carbon content, and the presence of iron oxides. This research is crucial for understanding how phenoxy compounds, and by extension similar compounds, interact with environmental matrices and their potential impacts on ecosystem health (Werner, Garratt, & Pigott, 2012).
Antioxidant Properties and Toxicity
Another significant area of research involves the investigation of synthetic phenolic antioxidants (SPAs), which includes studies on environmental occurrence, human exposure, and toxicity. Compounds similar to the one , due to their phenolic structure, might share some of the bioactivities and environmental behaviors observed with SPAs. Research highlights the detection of SPAs in various environmental matrices and their potential health implications, emphasizing the need for understanding the bioactivity and toxicity of phenolic compounds (Liu & Mabury, 2020).
Bioactivities of Phenolic Compounds
The bioactivities of 2,4-di-tert-butylphenol and its analogs have also been extensively reviewed, indicating the potential of these compounds in producing autotoxic effects and their presence across various biological sources. This kind of research into the natural occurrence and bioactivities of phenolic compounds can provide insights into the potential biological applications or effects of similarly structured compounds, including their use in medicinal or agricultural products (Zhao et al., 2020).
Wastewater Treatment and Environmental Impact
Research on the treatment of wastewater from the pesticide industry, which often contains phenoxy acids and related compounds, is critical for mitigating environmental impacts. The studies suggest that a combination of biological processes and granular activated carbon can effectively remove such compounds, underscoring the importance of developing efficient treatment methods to prevent environmental contamination (Goodwin, Carra, Campo, & Soares, 2018).
Propiedades
IUPAC Name |
(2S,4S)-4-(2,4-ditert-butylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO5/c1-22(2,3)15-10-11-19(17(12-15)23(4,5)6)29-16-13-18(20(26)27)25(14-16)21(28)30-24(7,8)9/h10-12,16,18H,13-14H2,1-9H3,(H,26,27)/t16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEKYDXQCWNYBV-WMZOPIPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



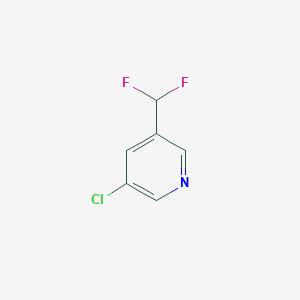
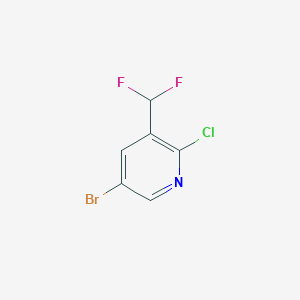




![[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1398172.png)
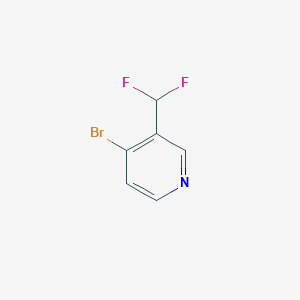
![N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1398176.png)
